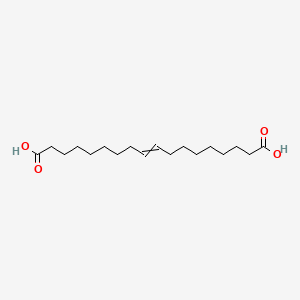

Octadec-9-enedioic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octadec-9-enedioic acid can be synthesized through several methods. One common approach involves the use of oleic acid as a starting material. The oleic acid undergoes a metathesis reaction in the presence of a ruthenium-based catalyst, such as Hoveyda-Grubbs catalyst, to form the desired dicarboxylic acid . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the biotransformation of renewable resources. For instance, Candida tropicalis, a yeast strain, can be used as a whole-cell biocatalyst to convert oleic acid into this compound . This biotechnological approach is advantageous due to its specificity and selectivity, allowing for the efficient production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Octadec-9-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the double bond and the carboxylic acid groups.

Common Reagents and Conditions

Substitution: The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.

Major Products

The major products formed from these reactions include shorter-chain dicarboxylic acids, saturated dicarboxylic acids, and esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Octadec-9-enedioic acid, particularly its cis isomer (cis-ODA), is a long-chain α,ω-dicarboxylic acid with significant potential in various applications due to its availability from renewable resources and the challenges associated with its chemical synthesis . This compound is a versatile precursor for various valuable substances, including polymers, making it highly attractive to the chemical industry, which is increasingly interested in sustainable processes .

Production of this compound

cis-ODA can be produced through the biotransformation of oleic acid using Candida tropicalis as a whole-cell biocatalyst . Chemical synthesis of cis isomers is not currently feasible, making biotechnological production a preferable route for specific and selective reactions . The production process involves a growth phase to yield sufficient biocatalysts and a biotransformation phase for the conversion of oleic acid . Optimizing both phases using a bench-top bioreactor system is essential for efficient and reliable cis-ODA production .

Factors Affecting Production

- Glucose Feed Rate: The glucose feed rate is a critical parameter that influences product yield. High glucose feed rates induce oleic acid incorporation into triacylglycerols and storage in lipid bodies, reducing product yield .

- pH Value: The solubility of oleic acid is pH-dependent, with slightly basic conditions (pH 8.0) facilitating efficient conversion of oleic acid .

Case Studies

- Production Optimization with Candida tropicalis : Studies have systematically examined the production performance of cis-ODA using Candida tropicalis under varying process parameters . Optimizing the growth phase through fed-batch mode and controlled pH shift enhances cell biomass production, providing an optimal starting point for biotransformation of oleic acid .

- Polycondensation with β-Cyclodextrin : Polycondensations of (Z) this compound with β-cyclodextrin were conducted in solution to create polymers for chemical sensors . The highest molar mass polycondensates were more soluble in DMSO, which was used as the solvent at 90°C for 20 hours to favor the reaction .

Wirkmechanismus

The mechanism of action of octadec-9-enedioic acid involves its interaction with various molecular targets and pathways. In biotransformation processes, the compound is incorporated into metabolic pathways where it undergoes enzymatic reactions to form valuable intermediates . The presence of the double bond and carboxylic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both biological and chemical contexts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azelaic acid: A shorter-chain dicarboxylic acid with similar chemical properties but different applications.

Sebacic acid: Another long-chain dicarboxylic acid used in the production of polymers and plasticizers.

Undecanedioic acid: A medium-chain dicarboxylic acid with applications in the synthesis of polyamides and other polymers.

Uniqueness

Octadec-9-enedioic acid is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and as a precursor for various industrial applications .

Biologische Aktivität

Octadec-9-enedioic acid, also known as 1,18-octadec-9-enedioic acid or cis-ODA, is a long-chain unsaturated dicarboxylic acid derived from oleic acid. This compound has garnered attention due to its diverse biological activities, including its role in metabolic pathways, potential therapeutic applications, and industrial uses. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound has the molecular formula and a molecular weight of 312.44 g/mol. It is characterized by two carboxylic acid groups and a double bond, which contribute to its reactivity and biological functions. The synthesis of this compound can be achieved through various methods:

- Biotransformation : Utilizing microorganisms such as Candida tropicalis to convert oleic acid into this compound via ω-oxidation.

- Chemical Synthesis : Employing oleic acid in metathesis reactions with catalysts like ruthenium-based catalysts .

Metabolic Pathways

This compound plays a significant role in lipid metabolism. It is involved in several metabolic pathways, particularly the ω-oxidation of fatty acids. This process is crucial for the conversion of long-chain fatty acids into dicarboxylic acids, which can then be utilized in various biosynthetic pathways.

Cellular Effects

Research indicates that this compound influences cellular processes such as:

- Cell Signaling : It affects lipid signaling pathways that regulate cellular functions.

- Gene Expression : The compound has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .

Dosage Effects

Studies on animal models have demonstrated that the effects of this compound vary with dosage:

- Low Dosages : Associated with beneficial effects such as enhanced lipid metabolism and anti-inflammatory properties.

- High Dosages : Can lead to adverse effects, including toxicity and metabolic stress .

Case Study 1: Biotransformation Efficiency

A study focused on optimizing glucose concentration during the biotransformation of oleic acid into this compound using Candida tropicalis. The results indicated that higher glucose concentrations significantly enhanced product yield and lipid body formation .

| Glucose Concentration (g/L) | Yield (g/L) | Lipid Body Formation (%) |

|---|---|---|

| 20 | 3.5 | 40 |

| 40 | 5.2 | 60 |

| 60 | 6.8 | 75 |

Case Study 2: Therapeutic Potential

Research exploring the therapeutic potential of this compound highlighted its role as a PTP1B inhibitor, which is significant for diabetes management. The compound was isolated from Phellodendron amurense and showed promising results in inhibiting PTP1B activity, suggesting potential benefits for insulin sensitivity .

Industrial Applications

This compound is utilized in various industrial applications:

- Biodegradable Plastics : It serves as a precursor for synthesizing bio-based polyamides and polyesters, contributing to environmentally friendly material production .

- Drug Delivery Systems : Its unique chemical structure makes it suitable for developing novel drug delivery systems that enhance bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

(E)-octadec-9-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKVIQSIHEQOF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019391 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-16-0 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadec-9-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.